2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-yl acetate 2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0699037
InChI: InChI=1S/C20H16N2O4/c1-11-21-19(24)18-17(13-6-4-3-5-7-13)15-9-8-14(25-12(2)23)10-16(15)26-20(18)22-11/h3-10,17H,1-2H3,(H,21,22,24)
SMILES: CC1=NC2=C(C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4)C(=O)N1
Molecular Formula: C20H16N2O4
Molecular Weight: 348.4 g/mol

2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-yl acetate

CAS No.:

Cat. No.: VC0699037

Molecular Formula: C20H16N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-yl acetate -

Specification

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
IUPAC Name (2-methyl-4-oxo-5-phenyl-3,5-dihydrochromeno[2,3-d]pyrimidin-8-yl) acetate
Standard InChI InChI=1S/C20H16N2O4/c1-11-21-19(24)18-17(13-6-4-3-5-7-13)15-9-8-14(25-12(2)23)10-16(15)26-20(18)22-11/h3-10,17H,1-2H3,(H,21,22,24)
Standard InChI Key IFYDAYLTHXMDFG-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=C2C(C3=C(C=C(C=C3)OC(=O)C)OC2=N1)C4=CC=CC=C4)O
SMILES CC1=NC2=C(C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4)C(=O)N1
Canonical SMILES CC1=NC2=C(C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4)C(=O)N1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator